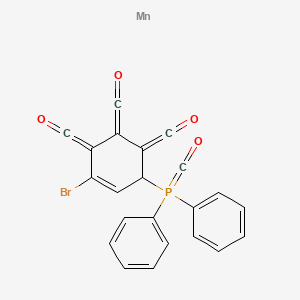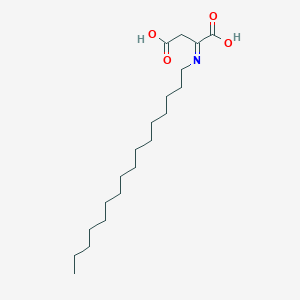
2-Hexadecyliminobutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecyliminobutanedioic acid is an organic compound with the molecular formula C20H37NO4The compound has a molecular weight of 355.512 g/mol and a boiling point of 511.1°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecyliminobutanedioic acid typically involves the reaction of hexadecylamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. The general reaction scheme is as follows:
Hexadecylamine+Maleic Anhydride→2-Hexadecyliminobutanedioic Acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecyliminobutanedioic acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxo compounds.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydrocarbon chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hexadecyliminobutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of 2-Hexadecyliminobutanedioic acid involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The imine group may also interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Hexadecylamine: Shares the long hydrocarbon chain but lacks the imine group.
Maleic Anhydride: Contains the anhydride functional group but lacks the long hydrocarbon chain.
2-Hexadecylaminoethanol: Similar structure but with an alcohol group instead of the imine.
Uniqueness: 2-Hexadecyliminobutanedioic acid is unique due to its combination of a long hydrocarbon chain and an imine functional group. This dual functionality imparts distinct chemical and physical properties, making it versatile for various applications .
Properties
CAS No. |
6339-77-1 |
|---|---|
Molecular Formula |
C20H37NO4 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-hexadecyliminobutanedioic acid |
InChI |
InChI=1S/C20H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20(24)25)17-19(22)23/h2-17H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
GHDFDXXVEMEIQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
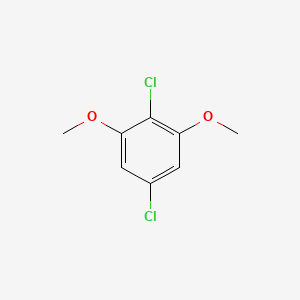
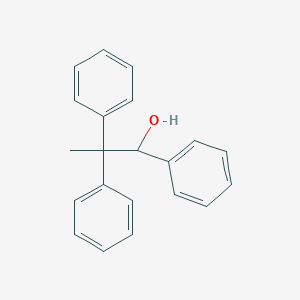
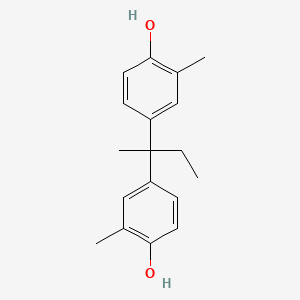


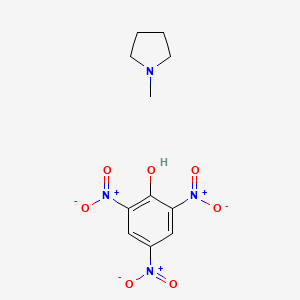
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)

